ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate typically involves the construction of the indole ring followed by esterification and etherification reactions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to form the indole core . The reaction conditions often include the use of palladium acetate (Pd(OAc)2), 1,1′-bis(di-tert-butylphosphino)ferrocene, and potassium carbonate (K2CO3) in a solvent like N-methyl-2-pyrrolidone (NMP) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products
The major products formed from these reactions include various substituted indoles, oxo derivatives, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, and reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An antiviral agent with structural similarities.
Uniqueness
Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate is unique due to its specific ester and ether functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-(1-methoxy-1-oxopropan-2-yl)oxy-1,2-dimethylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-6-22-17(20)15-10(2)18(4)14-8-7-12(9-13(14)15)23-11(3)16(19)21-5/h7-9,11H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVSJLSOULINGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(C)C(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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